molecular formula C21H21ClN6O B1681195 Surfen hydrate CAS No. 5424-37-3

Surfen hydrate

Cat. No.: B1681195
CAS No.: 5424-37-3
M. Wt: 408.9 g/mol
InChI Key: WKWQKPOJSGLGLI-UHFFFAOYSA-N
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Description

Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

Properties

CAS No.

5424-37-3

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride

InChI

InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H

InChI Key

WKWQKPOJSGLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl

Appearance

Solid powder

Other CAS No.

5424-37-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3811-56-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Surfen dihydrochloride;  Aminoquinuride dihydrochloride;  Aminokinuride dihydrochloride;  NSC-12155;  NSC 12155;  NSC12155; 

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Surfen Dihydrochloride interacts with various biomolecules, primarily enzymes and proteins. It affects the sulfation of heparin and inhibits degradation by heparin lyases. It also inhibits FGF2 binding and signaling.

Cellular Effects

Surfen Dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits cell attachment and virus infection. In murine models of Multiple Sclerosis, Surfen Dihydrochloride reduced inflammation but inhibited remyelination.

Molecular Mechanism

At the molecular level, Surfen Dihydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to glycosaminoglycans and neutralizes the anticoagulant activity of both unfractionated and low molecular weight heparins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Surfen hydrate
Reactant of Route 2
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Surfen hydrate

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